![molecular formula C7H8ClNO B183384 2-Chloro-4-ethoxypyridine CAS No. 52311-50-9](/img/structure/B183384.png)
2-Chloro-4-ethoxypyridine
Overview
Description
2-Chloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-ethoxypyridine is 1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-ethoxypyridine is a solid substance that is stored at room temperature in an inert atmosphere .Scientific Research Applications
Pharmaceutical Drug Synthesis
“2-Chloro-4-ethoxypyridine” is utilized in the synthesis of various biologically active compounds. It serves as a key intermediate in the creation of chlorinated drugs, which are significant in treating a range of diseases. The presence of chlorine can enhance the efficacy and selectivity of pharmaceuticals .
Nonlinear Optical (NLO) Materials
This compound is also involved in the synthesis of materials with nonlinear optical properties. These materials are essential for applications like optical switching, modulation, and telecommunication systems .
Parthenocarpy Induction in Fruits
In agricultural research, “2-Chloro-4-ethoxypyridine” derivatives have been studied for their role in inducing parthenocarpy, the development of fruits without fertilization, which can improve fruit quality and yield .
Analgesic and Antiparkinsonian Agents
Derivatives of “2-Chloro-4-ethoxypyridine” have been explored for their potential analgesic and antiparkinsonian activities, offering new avenues for therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-ethoxypyridine is the pyridine ring structure within the compound . The chlorine atom in 2-Chloro-4-ethoxypyridine can undergo substitution reactions with various nucleophiles to replace the chlorine atom with another group . This allows for the formation of substituted pyridine derivatives .
Mode of Action
2-Chloro-4-ethoxypyridine interacts with its targets through several key mechanisms. The chlorine atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives . The ethoxy group in 2-Chloro-4-ethoxypyridine can participate in ether formation reactions, especially in the presence of strong bases or acid catalysts . This can lead to the formation of cyclic ethers or acyclic ethers . The pyridine ring in 2-Chloro-4-ethoxypyridine can undergo metalation reactions with strong bases or metal reagents, leading to the formation of metal complexes .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-ethoxypyridine are primarily related to its reactivity. The compound can undergo various redox reactions depending on the reaction conditions and the presence of other reagents . For instance, it can be oxidized to form pyridine N-oxide derivatives or reduced to form dihydropyridine derivatives . The ethoxy group in 2-Chloro-4-ethoxypyridine can participate in condensation reactions, such as acylation or alkylation reactions, leading to the formation of more complex molecules .
Result of Action
The molecular and cellular effects of 2-Chloro-4-ethoxypyridine’s action are largely dependent on the specific reactions it undergoes. For instance, the formation of substituted pyridine derivatives could potentially alter cellular processes or pathways . The formation of cyclic or acyclic ethers could also have significant effects, depending on the specific ether formed .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-ethoxypyridine can be influenced by various environmental factors. For instance, the presence of strong bases or acid catalysts can promote ether formation reactions . Similarly, the presence of strong bases or metal reagents can facilitate metalation reactions . The specific conditions under which these reactions occur could potentially influence the compound’s overall action and efficacy.
properties
IUPAC Name |
2-chloro-4-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQTZYEMRJMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355775 | |
Record name | 2-chloro-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52311-50-9 | |
Record name | 2-chloro-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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